

# Application Notes and Protocols for PNU 142300 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PNU 142300 |           |
| Cat. No.:            | B610150    | Get Quote |

### Introduction

PNU 142300 is a primary and microbiologically inactive metabolite of the oxazolidinone antibiotic, linezolid.[1][2] It is formed through the oxidation of the morpholine ring of the parent compound.[2] While pharmacologically inactive, the accumulation of PNU 142300, particularly in patients with renal impairment, has been linked to an increased risk of linezolid-associated myelosuppression, a form of hematologic toxicity.[3][4] Consequently, the study of PNU 142300 pharmacokinetics is crucial for understanding and mitigating the toxic potential of linezolid, especially in vulnerable patient populations such as the elderly and those with decreased renal function.[3][5] These application notes provide a summary of key pharmacokinetic data and detailed protocols for the analysis of PNU 142300 in research settings.

# Data Presentation: Pharmacokinetic Parameters of PNU 142300

The following tables summarize key pharmacokinetic parameters of **PNU 142300** from population pharmacokinetic studies in adult and elderly patients. These data highlight the influence of renal function, as measured by creatinine clearance (CLcr), on the clearance and exposure of the metabolite.

Table 1: Population Pharmacokinetic Parameters of PNU 142300 in Adult Patients



| Parameter                   | Population Mean<br>Value           | Covariate Influence                             | Reference |
|-----------------------------|------------------------------------|-------------------------------------------------|-----------|
| Clearance (CL)              | 7.27 L/h                           | Influenced by<br>Creatinine Clearance<br>(CLcr) | [6][7]    |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | -                                               | [6][7]    |

Table 2: Steady-State Plasma Concentrations of **PNU 142300** in Adult Patients Receiving Linezolid 600 mg Twice Daily

| Renal Function<br>(CLcr)          | Trough<br>Concentration<br>(Cmin) (µg/mL) | Area Under the<br>Curve (AUC)<br>(mg·h/L) | Reference |
|-----------------------------------|-------------------------------------------|-------------------------------------------|-----------|
| Normal (90 mL/min)                | 0.3                                       | 9.3                                       | [7]       |
| Severe Dysfunction<br>(15 mL/min) | 2.2                                       | 50.8                                      | [7]       |

Table 3: Population Pharmacokinetic Parameters of **PNU 142300** in Elderly Patients (≥65 years)

| Parameter                   | Population Mean<br>Value            | Covariate Influence                                     | Reference |
|-----------------------------|-------------------------------------|---------------------------------------------------------|-----------|
| Clearance (CL)              | 1.57 L/h                            | Significantly influenced by Creatinine Clearance (CLcr) | [3][8]    |
| Volume of Distribution (Vd) | 31.17 L (assumed same as linezolid) | -                                                       | [3][8]    |

Table 4: Metabolite-to-Parent Drug Ratios and Toxicity Thresholds



| Parameter                                                                              | Value | Clinical<br>Significance                                                                                  | Reference |
|----------------------------------------------------------------------------------------|-------|-----------------------------------------------------------------------------------------------------------|-----------|
| PNU-142300/Linezolid<br>Cmin Ratio (Normal<br>Renal Function)                          | 0.047 | Baseline ratio in patients with normal renal function.                                                    | [7]       |
| PNU-142300/Linezolid<br>Cmin Ratio (Severe<br>Renal Dysfunction)                       | 0.133 | This ratio increases with declining renal function, indicating metabolite accumulation.                   | [7]       |
| PNU-142300/Linezolid<br>Concentration Ratio<br>Cut-off for<br>Myelosuppression<br>Risk | 1.31  | A ratio higher than this value was identified as a risk factor for linezolid-associated myelosuppression. | [9]       |

## **Experimental Protocols**

## Protocol 1: Quantification of PNU 142300 in Human Serum/Plasma by UPLC-MS/MS

This protocol is based on methodologies described for the simultaneous determination of linezolid and **PNU 142300**.[9]

- 1. Objective: To accurately and precisely quantify the concentration of **PNU 142300** in human serum or plasma samples.
- 2. Materials and Reagents:
- PNU 142300 reference standard
- · Linezolid reference standard
- Internal Standard (IS), e.g., Tedizolid
- · Acetonitrile (ACN), HPLC or LC-MS grade
- · Formic acid, LC-MS grade
- Ultrapure water

## Methodological & Application





- Human serum/plasma (drug-free for calibration standards and quality controls)
- · Microcentrifuge tubes
- · Pipettes and tips
- 3. Instrumentation:
- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- UPLC Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 μm)[9]
- 4. Sample Preparation (Protein Precipitation): a. Pipette 50  $\mu$ L of serum/plasma sample, calibration standard, or quality control into a microcentrifuge tube. b. Add 150  $\mu$ L of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

#### 5. UPLC Conditions:

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.40 mL/min
- Gradient Program:
- 0-0.5 min: 10% B
- 0.5-1.0 min: 10% to 90% B
- 1.0-2.0 min: 90% B
- 2.0-2.1 min: 90% to 10% B
- 2.1-3.0 min: 10% B (Re-equilibration)
- Injection Volume: 5 μL
- Column Temperature: 40°C
- 6. Mass Spectrometry Conditions (Multiple Reaction Monitoring MRM):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
- **PNU 142300**: m/z 369.96 → 327.98
- Linezolid: m/z 338.01 → 296.03
- Tedizolid (IS): m/z 370.98 → 342.99



- Optimize other parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific instrument used.
- 7. Calibration and Quantification:
- Prepare calibration standards by spiking known concentrations of PNU 142300 into drug-free serum/plasma. A typical range is 0.05–100 µg/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Construct a calibration curve by plotting the peak area ratio of PNU 142300 to the IS against the nominal concentration.
- Use a weighted (e.g., 1/x²) linear regression to fit the data.
- Determine the concentration of **PNU 142300** in unknown samples by interpolating their peak area ratios from the calibration curve.
- 8. Method Validation:
- Assess the method for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

## **Visualizations**









Click to download full resolution via product page

Caption: Metabolic pathway of Linezolid to its major metabolites, **PNU 142300** and PNU 142586.





Click to download full resolution via product page



Caption: Experimental workflow for a population pharmacokinetic study of Linezolid and **PNU 142300**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PNU 142300 in Pharmacokinetic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610150#pnu-142300-applications-in-pharmacokinetic-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com